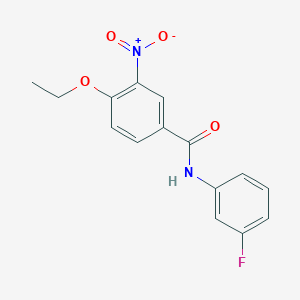![molecular formula C12H13F3N2OS B5862059 N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5862059.png)
N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide, commonly known as a TFCA, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids in the body, which play a crucial role in regulating various physiological processes, including pain, inflammation, and mood. Thus, the inhibition of FAAH by TFCA has potential therapeutic implications in the treatment of various diseases, including pain, anxiety, and inflammation.
Wirkmechanismus
TFCA is a potent inhibitor of N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide, which is responsible for breaking down endocannabinoids in the body. By inhibiting N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide, TFCA increases the levels of endocannabinoids, which can activate cannabinoid receptors in the body. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects
TFCA has been shown to have various biochemical and physiological effects. In preclinical studies, TFCA has been shown to increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. TFCA has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TFCA in lab experiments is its potency as an inhibitor of N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide. TFCA has been shown to be a highly selective inhibitor of N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using TFCA is its potential toxicity. TFCA has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TFCA. One area of research is the development of more potent and selective inhibitors of N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide. Another area of research is the development of novel therapeutic approaches for the treatment of various diseases, including pain, anxiety, and inflammation. Additionally, more research is needed to understand the long-term effects of TFCA on the body and its potential toxicity.
Synthesemethoden
The synthesis of TFCA involves a multi-step process that starts with the reaction of 3-(trifluoromethyl)aniline with carbon disulfide to form 3-(trifluoromethyl)phenyl isothiocyanate. This intermediate is then reacted with 1-bromo-4-chlorobutane to form the final product, N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide.
Wissenschaftliche Forschungsanwendungen
TFCA has been extensively studied for its potential therapeutic applications. In preclinical studies, TFCA has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. TFCA has been studied in various disease models, including chronic pain, neuropathic pain, anxiety, and inflammation.
Eigenschaften
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-2-4-10(18)17-11(19)16-9-6-3-5-8(7-9)12(13,14)15/h3,5-7H,2,4H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMSYWHEBSAKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5861993.png)


![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5862008.png)





